(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile
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Overview
Description
The compound (2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile is a complex organic molecule characterized by its unique structure, which includes a hydrazinylidene group, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylhydrazine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a mixed solvent system like H2O-DMAc (3:1) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bases like K2CO3, oxidizing agents like H2O2, and reducing agents like NaBH4. Reaction conditions typically involve controlled temperatures and solvent systems to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its hydrazinylidene group, which can form stable complexes with various biomolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, offering possibilities for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Properties
Molecular Formula |
C23H24N4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2E)-N-(2,4-dimethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C23H24N4S/c1-15(2)11-18-6-8-19(9-7-18)22-14-28-23(25-22)21(13-24)27-26-20-10-5-16(3)12-17(20)4/h5-10,12,14-15,26H,11H2,1-4H3/b27-21+ |
InChI Key |
LYQUIFWVNPOOEW-SZXQPVLSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C |
Origin of Product |
United States |
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